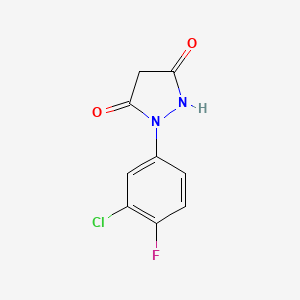

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione

Description

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound featuring a pyrazolidine-3,5-dione core substituted at the N1 position with a 3-chloro-4-fluorophenyl group. This compound is structurally characterized by its dual ketone groups at positions 3 and 5 of the pyrazolidine ring, which confer rigidity and influence electronic properties.

Synthetic routes for pyrazolidine-3,5-dione derivatives typically involve condensation reactions, as demonstrated in and , where tetrazoloquinoxaline derivatives are synthesized via reactions with hydrazine precursors and diethyl oxalate or propargyl bromide.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTUDQCPFLGMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN(C1=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354146 | |

| Record name | 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328562-23-8 | |

| Record name | 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrazolidine-3,5-dione structure. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione serves as a versatile building block in organic synthesis. Its unique structure allows chemists to utilize it in creating more intricate compounds through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced derivatives |

| Nucleophilic Substitution | Sodium methoxide or potassium tert-butoxide | Substituted products |

Biological Research

Antimicrobial and Anticancer Properties

Recent studies have investigated the biological activities of this compound, particularly its antimicrobial and anticancer properties. Research indicates that this compound may inhibit the growth of certain bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the efficacy of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity at specific concentrations, suggesting potential as an anticancer agent.

Medicinal Applications

Drug Development

The compound is also being explored as a potential drug candidate due to its unique pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for further investigation in therapeutic applications.

Table 2: Potential Therapeutic Applications

| Disease Type | Mechanism of Action | Current Research Status |

|---|---|---|

| Cancer | Inhibition of tumor cell proliferation | Preclinical studies ongoing |

| Bacterial Infections | Disruption of bacterial cell function | Early-stage research |

Industrial Applications

Development of Advanced Materials

In industrial contexts, this compound is used in the development of advanced materials that require specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolidine-3,5-dione derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione with structurally related compounds:

Derivatives in Imaging and Receptor Targeting

- Pyrazolidine-3,5-dione PET tracers (): Derivatives labeled with radioisotopes (e.g., ¹⁸F) are designed for imaging the P2Y₁₂ receptor in cardiovascular diseases. Unlike this compound, these tracers incorporate fluorinated alkyl chains or prosthetic groups to enhance blood-brain barrier penetration.

Agrochemical Analogues

- Procymidone and Vinclozolin (): These fungicides contain dichlorophenyl-substituted dione moieties but differ in their heterocyclic cores (e.g., azabicyclohexane or oxazolidinedione). The 3-chloro-4-fluorophenyl group in the target compound may offer improved photostability and soil persistence compared to procymidone’s dichlorophenyl group, which is prone to hydrolytic degradation .

Research Findings and Implications

- Bioactivity : The 3-chloro-4-fluorophenyl group enhances binding to hydrophobic pockets in E1 enzymes, as inferred from molecular docking studies on similar pyrazolidine-dione derivatives .

- Synthetic Challenges: Halogenated aryl groups require careful optimization of reaction conditions (e.g., Cs₂CO₃ as a base) to avoid dehalogenation side reactions, as noted in .

- Structure-Activity Relationship (SAR): The dual carbonyl groups in pyrazolidine-3,5-dione are critical for maintaining coplanarity and electronic interactions with biological targets, whereas mono-carbonyl analogues show reduced efficacy .

Biological Activity

1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione, also known as PYZD-4409, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C14H7ClFN3O5

- Molecular Weight : 351.67 g/mol

- Density : 1.662 g/cm³ (predicted)

- Solubility : Soluble in DMSO

- pKa : 7.12 (predicted)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the ubiquitin-proteasome system, specifically targeting the E1 ubiquitin-activating enzyme. This inhibition leads to an accumulation of proteins such as cyclin D3 and p53, which are crucial in regulating cell cycle and apoptosis pathways .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

- Cell Line Studies : In vitro assays have shown that PYZD-4409 induces cell death in leukemia, myeloma, and solid tumor cell lines. The compound was particularly effective in reducing the growth of acute myeloid leukemia (AML) cells compared to normal hematopoietic cells .

- Clonogenic Assays : These assays indicate that PYZD-4409 can significantly decrease colony formation in AML cell lines, suggesting its potential as a therapeutic agent .

Inhibition of Platelet Aggregation

Research has indicated that pyrazolidinedione derivatives can act as platelet ADP receptor antagonists. This property suggests potential applications in treating conditions associated with excessive platelet aggregation, such as thrombosis .

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

- In Vitro Studies on Leukemia Cells :

- Animal Models :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-Chloro-4-fluorophenyl)pyrazolidine-3,5-dione with high purity?

- Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-chloro-4-fluorophenyl group to the pyrazolidine-dione core. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water). Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY for bond connectivity), high-resolution mass spectrometry (HRMS) for molecular formula verification, and single-crystal X-ray diffraction for stereochemical assignment. Compare spectral data with structurally analogous pyrazolidine-diones (e.g., 4-methyl-1-phenyl-pyrazolidine-3,5-dione) for validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store waste in sealed containers labeled for halogenated organics. Collaborate with certified waste management services for disposal, as improper handling of chloro/fluoro derivatives may release toxic gases (e.g., HF under acidic conditions) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity (e.g., enzyme inhibition)?

- Methodology : Perform molecular docking studies (using AutoDock Vina) to predict binding interactions with target enzymes (e.g., cyclooxygenases). Validate computationally predicted IC₅₀ values via in vitro enzymatic assays (UV-Vis spectroscopy) under varying pH and temperature conditions. Cross-reference results with fluorophenyl-containing analogs (e.g., 5-(4-fluorophenyl)-dihydropyrano derivatives) to identify structure-activity relationships .

Q. How should solubility challenges in pharmacological studies be addressed?

- Methodology : Use co-solvents (DMSO/PBS mixtures) or surfactants (Tween-80) for in vitro assays. For in vivo studies, employ nano-formulation techniques (e.g., liposomal encapsulation) to enhance bioavailability. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent systems .

Q. What computational approaches are suitable for modeling its reactivity and stability?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze electron distribution and predict reactive sites (e.g., dione ring susceptibility to nucleophilic attack). Molecular dynamics (MD) simulations can assess stability in aqueous environments, focusing on halogen bonding interactions involving the chloro-fluorophenyl group .

Q. How to resolve contradictions in reported activity data across studies?

- Methodology : Conduct meta-analysis of existing data (e.g., IC₅₀ variability) by standardizing assay conditions (pH, temperature, cell lines). Investigate stereochemical purity (chiral HPLC) and potential degradation products (LC-MS). Compare with structurally related compounds (e.g., 3-(3-chlorophenyl)-pyrazolo derivatives) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.